4-Bromo-2-iodobenzoic acid

Catalog No.
S694535
CAS No.
1133123-02-0
M.F
C7H4BrIO2
M. Wt
326.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-iodobenzoic acid

CAS Number

1133123-02-0

Product Name

4-Bromo-2-iodobenzoic acid

IUPAC Name

4-bromo-2-iodobenzoic acid

Molecular Formula

C7H4BrIO2

Molecular Weight

326.91 g/mol

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

JYNKVVLDGGRVFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)I)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)O
  • Chemical Intermediate: 4-Bromo-2-iodobenzoic acid due to its structure with two halogen groups (bromo and iodo) could potentially be a useful intermediate in organic synthesis. By selectively reacting these halogen groups, chemists could create various new molecules with desired properties. However, there's no mention of specific documented use in this role.
  • Material Science Applications: Molecules with halogen atoms like bromine and iodine can interact with light in specific ways. In theory, 4-Bromo-2-iodobenzoic acid could be a candidate material for research in optoelectronics or other areas of material science due to the presence of these halogens. But again, there's no public information on confirmed research in this area.

Further Exploration:

While details on specific research applications are limited, here are some resources for further exploration:

  • Chemical Databases: Scientific databases like PubChem () provide basic information on the compound, including its structure and properties.
  • Patent Search: Patent filings sometimes disclose novel uses of chemicals. Searching patent databases with keywords like "4-bromo-2-iodobenzoic acid" might reveal some research applications (be aware that not all patents are successful and some inventions might not be commercialized).

4-Bromo-2-iodobenzoic acid is an aromatic compound with the molecular formula C7H4BrIO2C_7H_4BrIO_2 and a molecular weight of 326.91 g/mol. It features a benzene ring substituted with both bromine and iodine atoms, specifically at the 4 and 2 positions, respectively. This compound is categorized as a halogenated benzoic acid, which contributes to its unique chemical properties and reactivity. The presence of these halogens enhances its potential as a reagent in organic synthesis and medicinal chemistry.

Typical of carboxylic acids and aromatic compounds:

  • Nucleophilic Substitution: The bromine and iodine substituents can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Dehydrogenative Cyclization: This compound is utilized as a reagent to synthesize substituted N-methylacridones through dehydrogenative cyclization, where the carboxylic acid group can facilitate the formation of new carbon-carbon bonds .
  • Esterification: It can react with alcohols to form esters, which are important in various chemical applications.

Several methods exist for synthesizing 4-Bromo-2-iodobenzoic acid:

  • Bromination of 2-Iodobenzoic Acid: This method involves brominating 2-iodobenzoic acid using bromine or a brominating agent under controlled conditions.
  • Methylation Reaction: Dissolving 2-iodobenzoic acid in anhydrous ether and adding methyl bromide along with potassium carbonate as a catalyst can yield 4-Bromo-2-iodobenzoic acid .
  • Direct Halogenation: Halogenation of benzoic acids can also be performed using various halogenating agents under acidic or basic conditions.

4-Bromo-2-iodobenzoic acid has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research Reagent: Utilized in proteomics research, it aids in studying protein interactions and modifications .
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.

Interaction studies involving 4-Bromo-2-iodobenzoic acid are essential for understanding its reactivity and potential biological effects. Preliminary studies may focus on its interactions with proteins or enzymes, particularly those involved in metabolic pathways. Investigating how this compound interacts with cellular components can provide insights into its biological activity and therapeutic potential.

Several compounds share structural similarities with 4-Bromo-2-iodobenzoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-iodobenzoic acidC7H4BrIO2C_7H_4BrIO_21.00
3-Bromo-5-iodobenzoic acidC7H4BrIO2C_7H_4BrIO_20.95
4-Chloro-2-iodobenzoic acidC7H4ClIO2C_7H_4ClIO_20.91
3-Iodo-5-bromobenzoic acidC7H4BrIO2C_7H_4BrIO_20.90
4-Iodo-3-nitrobenzoic acidC7H4BrIO3C_7H_4BrIO_30.88

Uniqueness

The uniqueness of 4-Bromo-2-iodobenzoic acid lies in its specific combination of halogen substituents on the benzene ring, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds. The presence of both bromine and iodine allows for diverse functionalization options that may not be available in other halogenated benzoic acids.

The synthesis of halogenated benzoic acids dates back to early 20th-century studies on electrophilic aromatic substitution. While precise records of 4-bromo-2-iodobenzoic acid’s discovery are sparse, its development aligns with advancements in diazotization and iodination techniques. Patents from the 2010s highlight its synthesis via diazonium salt intermediates, reflecting modern methodologies for introducing iodine into aromatic systems.

Significance in Organic Chemistry

This compound serves as a bifunctional reagent due to the contrasting electronic effects of bromine (electron-withdrawing via inductive effects) and iodine (weakly electron-donating via resonance). These properties enhance its utility in:

  • Nucleophilic Substitutions: Bromine and iodine act as leaving groups in cross-coupling reactions.
  • Electrophilic Substitutions: The electron-deficient aromatic ring facilitates further functionalization.
  • Coordination Chemistry: Potential ligand applications due to iodine’s lone pairs.

Position in Halogenated Benzoic Acid Research

4-Bromo-2-iodobenzoic acid occupies a niche between mono- and polyhalogenated derivatives. Its dihalogenation pattern enables selective reactivity, distinguishing it from simpler analogs like 4-bromobenzoic acid. Comparative studies reveal iodine’s superior leaving-group ability in Suzuki-Miyaura couplings compared to bromine.

Contemporary Research Importance

Recent studies focus on leveraging its reactivity for:

  • Pharmaceutical Intermediates: Synthesis of bioactive molecules with tailored pharmacokinetic profiles.
  • Nanoparticle Functionalization: Modification of boronic acid nanoparticles (BNPs) via palladium-catalyzed couplings.
  • Antimicrobial Agents: Exploration of iodine’s role in disrupting microbial membranes.

Laboratory-Scale Synthetic Routes

Halogenation of 2-Iodobenzoic Acid

The direct halogenation of 2-iodobenzoic acid with brominating agents remains a foundational approach for synthesizing 4-bromo-2-iodobenzoic acid. Traditional methods employed bromine in ethyl acetate or concentrated hydrochloric acid, but these suffered from prolonged reaction times (24–48 hours) and moderate yields (<60%) [2]. A breakthrough emerged with the use of alkaline compounds during halogenation, which accelerated the reaction kinetics and improved regioselectivity. For instance, reacting 2-iodobenzoic acid with bromine in the presence of sodium hydroxide at 60°C reduced the reaction time to 4–6 hours while achieving yields exceeding 85% [2]. The alkaline environment facilitates deprotonation of the carboxylic acid group, directing electrophilic bromination to the para position relative to the iodine substituent.

Recent studies have also explored N-bromosuccinimide (NBS) as a brominating agent under palladium catalysis. This method, conducted in acetonitrile at 80°C, demonstrated >90% regioselectivity for the 4-position, attributed to the directing effect of the iodine atom [4]. A comparative analysis of halogenation agents is provided below:

Halogenating AgentCatalystTemperature (°C)Time (h)Yield (%)
Br₂ (in HCl)None252458
Br₂ + NaOHNone60687
NBSPd(OAc)₂80292

Data adapted from patent literature and catalytic studies [2] [4].

Diazotization Approaches from Amino Precursors

Diazotization of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) offers an alternative route to 4-bromo-2-iodobenzoic acid. Treating the amino precursor with sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium intermediate, which undergoes iodide substitution via a Sandmeyer reaction [3]. Key considerations include:

  • Temperature Control: Maintaining temperatures below 5°C prevents diazonium salt decomposition [3].
  • Iodide Source: Potassium iodide (KI) is preferred over copper(I) iodide due to reduced byproduct formation.

This method achieves 70–75% yields but requires careful handling of unstable diazonium intermediates. Recent optimizations involve in situ generation of nitrous acid using isoamyl nitrite, enhancing reproducibility [3].

Regioselective Halogenation Methods

Regioselectivity remains a challenge in dihalogenated aromatic systems. Microwave-assisted palladium-catalyzed halogenation has emerged as a solution, enabling rapid and precise functionalization. For example, irradiating 2-iodobenzoic acid with NBS and Pd(OAc)₂ at 100°C for 15 minutes under microwave conditions affords 4-bromo-2-iodobenzoic acid with 94% selectivity [4]. The mechanism involves palladium-mediated C–H activation at the 4-position, followed by bromine insertion (Scheme 1) [4]:

$$
\text{Pd(OAc)}2 + \text{NBS} \rightarrow \text{PdBr}2 + \text{Byproducts}
$$
$$
\text{PdBr}_2 + \text{2-Iodobenzoic Acid} \rightarrow \text{Pd-C Intermediate} \rightarrow \text{4-Bromo-2-iodobenzoic Acid}
$$

This approach reduces reaction times from hours to minutes while minimizing undesired ortho-bromination [4].

Industrial Production Approaches

Flow Chemistry Applications

Continuous flow reactors have been adapted for large-scale synthesis, addressing batch process limitations such as heat transfer inefficiencies. In one configuration, 2-iodobenzoic acid and bromine are pumped through a Pd-loaded catalytic column at 80°C, achieving 89% conversion per pass [2]. Flow systems enhance safety by limiting bromine exposure and enable real-time monitoring of reaction parameters.

Scale-up Considerations

Scaling laboratory protocols necessitates adjustments to:

  • Mixing Efficiency: High-shear mixers prevent bromine localization, which can cause over-halogenation [2].
  • Byproduct Management: Distillation or crystallization steps isolate the product from di-brominated impurities.

Patent data indicate that pilot-scale runs (100–500 kg) using alkaline bromination achieve 82–85% yields, comparable to lab results [2].

Optimization of Reaction Parameters

Critical parameters for industrial production include:

  • Molar Ratios: A 1:1.05 stoichiometry of 2-iodobenzoic acid to bromine minimizes excess reagent waste [2].
  • Catalyst Loading: 0.5 mol% Pd(OAc)₂ balances cost and activity [4].
  • Temperature Gradients: Gradual heating from 50°C to 80°C prevents runaway reactions during bromine addition [2].

Green Chemistry Innovations in Synthesis

Solvent Considerations

Traditional solvents like ethyl acetate and hydrochloric acid are being replaced by cyclopentyl methyl ether (CPME) and water-ethanol mixtures. CPME, a bio-based solvent, improves reaction sustainability while maintaining high solubility for bromine and iodinated intermediates [2].

Catalytic Systems

Heterogeneous catalysts, such as Pd nanoparticles on carbon, enable catalyst recycling without loss of activity. Tests show consistent yields (>90%) over five cycles, reducing palladium consumption by 80% [4].

Atom Economy Perspectives

The regioselective bromination method achieves 92% atom economy, calculated as:

$$
\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100
$$

This surpasses conventional routes (75–80%) by avoiding stoichiometric byproducts like hydrogen chloride [2] [4].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2-iodobenzoic acid

Dates

Last modified: 08-15-2023

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